molecular formula C9H12O2 B1594427 2-(2-Methylphenoxy)ethanol CAS No. 6161-86-0

2-(2-Methylphenoxy)ethanol

Cat. No.: B1594427
CAS No.: 6161-86-0
M. Wt: 152.19 g/mol
InChI Key: KWYCFJCICXFNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenoxy)ethanol is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, where the hydroxyl group is replaced by an ethoxy group, and the phenyl ring is substituted with a methyl group at the ortho position. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)ethanol typically involves the reaction of 2-methylphenol (o-cresol) with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, forming the phenoxide ion. The phenoxide ion then reacts with ethylene oxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 2-(2-Methylphenoxy)ethane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 2-(2-Methylphenoxy)acetaldehyde or 2-(2-Methylphenoxy)acetic acid.

    Reduction: 2-(2-Methylphenoxy)ethane.

    Substitution: Various esters depending on the acyl chloride used.

Scientific Research Applications

2-(2-Methylphenoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenoxy group can interact with hydrophobic regions of proteins and membranes, altering their properties. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    Phenoxyethanol: Similar structure but lacks the methyl group on the phenyl ring.

    2-Phenoxyethanol: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-Methylphenoxy)ethanol: Similar structure but the methyl group is at the para position instead of the ortho position.

Comparison: 2-(2-Methylphenoxy)ethanol is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-methylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYCFJCICXFNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210631
Record name Ethanol, 2-(o-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6161-86-0
Record name 2-(2-Methylphenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6161-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Tolyloxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-o-Cresoxyethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(o-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-TOLYLOXYETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNA5XUK0A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared by the procedure of Preparation 2 in 89% yield from 2-(methylphenoxy) acetic acid and lithium aluminum hydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2-Methylphenoxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(2-Methylphenoxy)ethanol
Reactant of Route 5
2-(2-Methylphenoxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2-Methylphenoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.